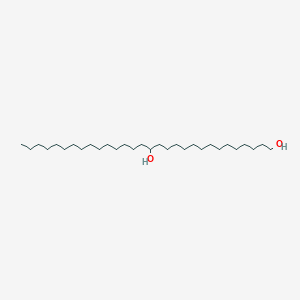
Triacontane-1,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontane-1,15-diol is a long-chain diol with the molecular formula C30H62O2 It is a type of alkane-1,15-diol, which means it has hydroxyl groups (-OH) attached to the first and fifteenth carbon atoms of a 30-carbon alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontane-1,15-diol can be synthesized through several methods. One common approach involves the reduction of triacontane-1,15-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of triacontane-1,15-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the carbonyl groups (C=O) of the dione into hydroxyl groups, yielding the desired diol.
Chemical Reactions Analysis
Types of Reactions
Triacontane-1,15-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The diol can be further reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: The major products are triacontane-1,15-dione or triacontane-1,15-dial.
Reduction: The major product is triacontane.
Substitution: The major products are triacontane-1,15-dichloride or triacontane-1,15-dibromide.
Scientific Research Applications
Triacontane-1,15-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain diols in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mechanism of Action
The mechanism of action of triacontane-1,15-diol involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence lipid metabolism and cell signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triacontane-1,30-diol: Another long-chain diol with hydroxyl groups at the first and thirtieth carbon atoms.
C32 alkane-1,15-diol: A similar compound with a 32-carbon chain and hydroxyl groups at the first and fifteenth carbon atoms.
Uniqueness
Triacontane-1,15-diol is unique due to its specific chain length and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
81543-18-2 |
|---|---|
Molecular Formula |
C30H62O2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
triacontane-1,15-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3 |
InChI Key |
VBAUQJBIHQJBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















